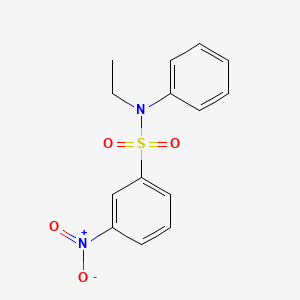

N-ethyl-3-nitro-N-phenylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-ethyl-3-nitro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-2-15(12-7-4-3-5-8-12)21(19,20)14-10-6-9-13(11-14)16(17)18/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVPFSQKXOCKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383145 | |

| Record name | N-ethyl-3-nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685853-57-0 | |

| Record name | N-ethyl-3-nitro-N-phenylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical Sulfonamidation Routes to N-Ethyl-3-nitro-N-phenylbenzenesulfonamide

The most conventional and widely employed method for the synthesis of N-substituted sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. This approach, often referred to as the Hinsberg reaction, is a robust method for creating the sulfonamide bond. byjus.comcareers360.com

Nucleophilic Substitution Reactions in Sulfonamide Formation

The synthesis of N-ethyl-3-nitro-N-phenylbenzenesulfonamide via classical methodology involves the nucleophilic attack of the secondary amine, N-ethyl-N-phenylamine, on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, displacing the chloride ion from the sulfonyl chloride in a nucleophilic acyl substitution-type mechanism.

The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide or potassium hydroxide, which serves to neutralize the hydrogen chloride byproduct formed during the reaction. wikipedia.org For secondary amines like N-ethyl-N-phenylamine, the resulting N,N-disubstituted sulfonamide is insoluble in the alkaline solution and precipitates out, facilitating its separation. careers360.comjove.com

Reaction Scheme:

The success of this reaction is predicated on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. The presence of the electron-withdrawing nitro group on the benzenesulfonyl chloride enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Optimization of Reaction Conditions: Solvent, Temperature, and Catalysis

To improve the efficiency, yield, and purity of N-ethyl-3-nitro-N-phenylbenzenesulfonamide synthesized via the classical route, optimization of reaction conditions is crucial. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. While the classical Hinsberg test is often performed in a biphasic aqueous-organic system, modern syntheses may employ a variety of organic solvents. The solubility of both the amine and the sulfonyl chloride is a key consideration. Aprotic polar solvents are often favored as they can solvate the reactants and facilitate the reaction.

Temperature Control: The reaction temperature is another critical factor. While many sulfonamidation reactions proceed readily at room temperature, heating can be employed to accelerate the reaction rate, particularly if the reactants are sterically hindered or electronically deactivated. However, excessive heat can lead to side reactions and decomposition of the product.

Catalysis:

Phase Transfer Catalysis: To enhance the reaction rate in biphasic systems, a phase-transfer catalyst (PTC) can be employed. researchgate.netnih.govwikipedia.org The PTC, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated amine or hydroxide ions from the aqueous phase to the organic phase where the sulfonyl chloride is located, thereby accelerating the reaction. operachem.com This technique can lead to higher yields and shorter reaction times.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including sulfonamide synthesis. organic-chemistry.orgtandfonline.comscribd.comresearchgate.netnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. tandfonline.com This is attributed to efficient and uniform heating of the reaction mixture.

Table 1: Comparison of Conventional and Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours | Minutes |

| Temperature | Often elevated | Can be precisely controlled |

| Yields | Variable | Often higher |

| Side Reactions | More prevalent | Generally reduced |

| Energy Efficiency | Lower | Higher |

Advanced Synthetic Strategies for N-Substituted Benzenesulfonamides

In recent years, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of a wide array of organic compounds, including N-substituted benzenesulfonamides. These methods offer alternative and often more versatile routes to these important molecules.

Metal-Catalyzed Coupling Reactions for Sulfonamide Synthesis

Metal-catalyzed reactions provide powerful tools for the construction of C-N and S-N bonds, which are central to the synthesis of sulfonamides. Palladium and iron catalysts have shown particular promise in this area.

Palladium catalysis has been extensively used for the formation of C-N bonds in the synthesis of amines and amides. More recently, these methods have been adapted for the synthesis of sulfonamides. One approach involves the palladium-catalyzed coupling of aryl halides with a sulfur dioxide surrogate, followed by reaction with an amine. organic-chemistry.orgox.ac.uk

A notable palladium-catalyzed method for the preparation of aryl sulfonamides involves the chlorosulfonylation of arylboronic acids. nih.gov This process allows for the synthesis of a variety of arylsulfonyl chlorides under mild conditions, which can then be reacted with amines to form the desired sulfonamides. This two-step, one-pot procedure exhibits significant functional group tolerance. nih.gov

Another advanced strategy is the palladium-catalyzed addition of aryl halides to N-sulfinylamines to produce sulfinamides, which can then be readily converted to sulfonamides. nih.govacs.org This modular approach benefits from the use of commercially available catalyst components and mild reaction conditions. nih.gov The reaction of an aryl halide with an N-sulfinylamine in the presence of a palladium catalyst and a reductant yields a sulfinamide, which can be oxidized to the corresponding sulfonamide.

Table 2: Substrate Scope in Palladium-Catalyzed Sulfinamide Synthesis

| Aryl Halide | N-Sulfinylamine Reagent | Catalyst | Reductant | Yield (%) |

| p-Fluoro bromobenzene | TIPS-NSO | SPhos Pd G3 | HCO₂Cs | 85 |

| 4-Bromoanisole | TIPS-NSO | Pd(OAc)₂ / di(1-adamantyl)benzyl phosphine | HCO₂Cs | 61 |

| p-Tolyl bromide | TIPS-NSO | Pd(OAc)₂ / di(1-adamantyl)benzyl phosphine | HCO₂Cs | - |

| o-Substituted aryl halides | TIPS-NSO | SPhos Pd G3 | HCO₂Cs | - |

| Data adapted from related research; specific yields for all substrates were not provided in the source material. nih.govacs.org |

Iron, being an earth-abundant and non-toxic metal, has garnered significant attention as a catalyst for organic transformations. Iron-catalyzed methods for the synthesis of N-arylsulfonamides have been developed, often utilizing nitroarenes as the nitrogen source. organic-chemistry.orgnih.govacs.org This is particularly relevant for the synthesis of N-ethyl-3-nitro-N-phenylbenzenesulfonamide, as the nitro group is already present in one of the precursors.

One such method involves the one-step, catalytic synthesis of N-arylsulfonamides through the direct coupling of sodium arylsulfinates with nitroarenes in the presence of an iron catalyst (e.g., FeCl₂) and a reductant (e.g., NaHSO₃) under mild conditions. organic-chemistry.orgacs.org This process is advantageous as it uses stable and readily available starting materials and tolerates a broad range of functional groups. organic-chemistry.org Mechanistic studies suggest that the N-S bond may be formed through the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group. nih.gov

Another iron-promoted protocol for the synthesis of N-arylsulfonamides involves the reaction of sulfonyl chlorides with nitroarenes using iron dust as the sole reductant in an aqueous medium. nih.gov This method is scalable and offers a greener alternative to many traditional synthetic routes.

Table 3: Iron-Catalyzed Synthesis of N-Arylsulfonamides from Nitroarenes

| Nitroarene | Sodium Arylsulfinate | Catalyst | Reductant | Solvent | Yield (%) |

| Nitrobenzene | Sodium p-toluenesulfinate | FeCl₂ | NaHSO₃ | DMSO | 95 |

| 1-Chloro-4-nitrobenzene | Sodium p-toluenesulfinate | FeCl₂ | NaHSO₃ | DMSO | 93 |

| 1-Methyl-4-nitrobenzene | Sodium p-toluenesulfinate | FeCl₂ | NaHSO₃ | DMSO | 96 |

| 1-Nitro-4-(trifluoromethyl)benzene | Sodium benzenesulfinate | FeCl₂ | NaHSO₃ | DMSO | 89 |

| Data represents examples from the broader study of this methodology. organic-chemistry.org |

Chemoselective Nitration and Halogenation of N-Phenylbenzenesulfonamide Precursors

The introduction of nitro and halo functionalities onto the N-phenylbenzenesulfonamide scaffold requires a high degree of chemoselectivity to achieve the desired substitution patterns. A notable advance in this area is the development of a metal-promoted tandem nitration and halogenation process. This method provides a direct route to N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives from N-phenylbenzenesulfonamide. The reaction demonstrates high functional group compatibility and practicality. In this process, inexpensive and insensitive nitrating agents such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), and ammonium nitrate (NH₄NO₃) are employed. While the full experimental details of this tandem process are not extensively published, the use of these reagents suggests a pathway involving in situ generation of the nitronium ion (NO₂⁺) facilitated by the metal catalyst. The halogenation step would then follow, with the regioselectivity being directed by the existing substituents on the aromatic ring.

Another key strategy for the selective introduction of a nitro group is the use of tert-butyl nitrite (B80452) (t-BuONO). This reagent allows for the efficient and chemoselective mono-nitration of aromatic sulfonamides. The reaction proceeds under mild conditions and exhibits a high degree of tolerance for other potentially reactive functional groups, making it a valuable tool for the synthesis of nitro-containing sulfonamide intermediates.

The following table summarizes the key reagents and their roles in the chemoselective functionalization of N-phenylbenzenesulfonamide precursors.

| Reagent | Role | Key Advantages |

| Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O, NH₄NO₃ | Nitrating Agent | Inexpensive, insensitive, suitable for tandem reactions |

| tert-Butyl Nitrite (t-BuONO) | Mono-nitrating Agent | High chemoselectivity, mild reaction conditions |

Tandem Reactions and Cascade Processes for Complex Sulfonamide Architectures

Tandem and cascade reactions represent a powerful strategy for the efficient construction of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. While a specific tandem reaction for the direct synthesis of N-ethyl-3-nitro-N-phenylbenzenesulfonamide has not been extensively documented, the principles of tandem catalysis can be applied to design a plausible synthetic route.

A hypothetical tandem reaction could commence with the N-arylation of a primary sulfonamide, followed by a sequential nitration and N-alkylation in a one-pot fashion. For instance, benzenesulfonamide (B165840) could first be coupled with a substituted phenyl group. Subsequently, a nitrating agent could be introduced to selectively nitrate the phenyl ring at the 3-position. Finally, an ethylating agent could be added to the reaction mixture to achieve the desired N-ethylation. The success of such a tandem process would rely on the careful selection of catalysts and reaction conditions to ensure compatibility between the different reaction steps and to control the regioselectivity of the nitration.

Researchers have successfully employed tandem approaches for the synthesis of other complex sulfonamide architectures. For example, an eco-friendly tandem tosylation/Ferrier N-glycosylation of amines has been catalyzed by Erbium(III) trifluoromethanesulfonate rsc.org. This demonstrates the feasibility of combining multiple transformations in a single pot for the synthesis of functionalized sulfonamides.

Green Chemistry Approaches in N-Ethyl-3-nitro-N-phenylbenzenesulfonamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. Key areas of focus include the use of environmentally benign solvents, the development of sustainable catalysts, and the minimization of waste.

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents, offering advantages such as low cost, low toxicity, biodegradability, and high thermal stability. DESs are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point significantly lower than that of the individual components.

Recent studies have demonstrated the successful application of DESs in the synthesis of sulfonamides. For example, a sustainable protocol for the synthesis of various sulfonamides has been developed using choline (B1196258) chloride (ChCl)-based DESs, such as ChCl:acetamide (1:2). In one instance, a copper-catalyzed synthesis of sulfonamides from triarylbismuthines, sodium metabisulfite (Na₂S₂O₅), and nitro compounds was carried out in a DES as the reaction medium google.com. The reaction proceeded efficiently at 80°C, and the product could be isolated by simple precipitation with water, allowing for the easy removal of the bismuth by-products and the potential for solvent recycling google.com.

The general procedure for such a synthesis in a DES involves stirring a mixture of the starting materials and the catalyst in the DES at a specific temperature. Upon completion, the addition of water dissolves the DES and precipitates the product and by-products, which can then be separated.

The following table provides examples of deep eutectic solvents used in organic synthesis.

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio |

| Choline Chloride (ChCl) | Acetamide | 1:2 |

| Choline Chloride (ChCl) | Urea | 1:2 |

| Choline Chloride (ChCl) | Glycerol | 1:2 |

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of N-ethyl-3-nitro-N-phenylbenzenesulfonamide, catalyst development focuses on both the nitration and N-alkylation steps.

Sustainable Nitration Catalysts:

Traditional nitration methods often rely on the use of stoichiometric amounts of strong acids, leading to significant waste generation. To address this, solid acid catalysts are being explored as greener alternatives. For instance, a hydrophobic WO₃/SiO₂ catalyst has been developed for the liquid-phase nitration of benzene (B151609) researchgate.net. This catalyst is highly active and selective, and it can be recycled multiple times without a significant loss of activity researchgate.net. The use of such solid acid catalysts could be extended to the nitration of N-phenylbenzenesulfonamide, offering a more sustainable approach. Other catalytic systems for nitration include metal bis[(perfluoroalkyl)sulfonyl]imides in quaternary ammonium ionic liquids, which have been shown to be effective for the nitration of substituted benzenes organic-chemistry.org.

Green N-Ethylation Catalysts:

The N-alkylation of sulfonamides has also been a focus of green catalyst development. Manganese-based catalysts, in particular, have shown great promise. A well-defined and bench-stable Mn(I) PNP pincer precatalyst enables the efficient N-alkylation of sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" methodology nih.gov. This approach is highly atom-economical, as it produces water as the only byproduct. Another sustainable approach involves the use of a catalytic amount of manganese dioxide under solvent-free conditions for the N-alkylation of sulfonamides with alcohols nih.gov. Iridium-based catalysts, such as [Cp*IrCl₂]₂, have also been effectively used for the N-alkylation of sulfonamides with a variety of alcohols.

The table below highlights some sustainable catalysts and their applications in reactions relevant to the synthesis of N-ethyl-3-nitro-N-phenylbenzenesulfonamide.

| Catalyst | Reaction Type | Key Advantages |

| Hydrophobic WO₃/SiO₂ | Nitration | Recyclable, high activity and selectivity |

| Mn(I) PNP pincer complex | N-Alkylation | Atom-economical, uses alcohols as alkylating agents |

| Manganese dioxide (MnO₂) | N-Alkylation | Solvent-free conditions, green alkylating agents |

| [Cp*IrCl₂]₂ | N-Alkylation | Versatile, effective with various alcohols |

Derivatization Reactions of N-Ethyl-3-nitro-N-phenylbenzenesulfonamide

The N-ethyl-3-nitro-N-phenylbenzenesulfonamide molecule possesses several reactive sites that can be targeted for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The sulfonamide moiety is a particularly important functional group for such derivatizations.

The sulfonamide group (–SO₂N(R)R') is a key functional group in a wide array of pharmaceuticals and is known for its chemical versatility. In N-ethyl-3-nitro-N-phenylbenzenesulfonamide, the nitrogen atom of the sulfonamide is tertiary, which influences its reactivity compared to primary or secondary sulfonamides.

While the nitrogen is already substituted with an ethyl and a phenyl group, reactions targeting the sulfur-nitrogen bond or the aromatic rings are possible. For instance, under specific conditions, cleavage of the S-N bond can be achieved, allowing for the removal of the benzenesulfonyl group and the potential for introducing a different sulfonyl group or other functionalities.

Furthermore, the aromatic rings of the N-phenyl and benzenesulfonyl groups can undergo further electrophilic or nucleophilic aromatic substitution reactions, provided that the reaction conditions are carefully controlled to avoid unwanted side reactions with the nitro and sulfonamide groups. The presence of the electron-withdrawing nitro group on the benzenesulfonyl ring will influence the regioselectivity of subsequent substitutions on that ring.

Recent research has also explored the oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes to synthesize α-sulfonamido acetals, demonstrating the potential for novel C-N bond formation at the sulfonamide nitrogen google.com. While N-ethyl-3-nitro-N-phenylbenzenesulfonamide is a tertiary sulfonamide, this highlights the ongoing research into expanding the reactivity of the sulfonamide functional group.

Functional Group Transformations on the Aromatic Rings

The aromatic rings of N-ethyl-3-nitro-N-phenylbenzenesulfonamide offer sites for various functional group transformations, significantly enhancing its synthetic utility. The nitro group, in particular, is a versatile functional handle that can be converted into a range of other substituents.

One of the most common and useful transformations of the nitro group is its reduction to an amino group (-NH2). This reduction can be accomplished using various reagents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation. The resulting compound, N-ethyl-3-amino-N-phenylbenzenesulfonamide, opens up a vast array of subsequent chemical modifications.

The newly formed amino group can undergo diazotization by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt is a highly versatile intermediate that can be subjected to a variety of nucleophilic substitution reactions, including the Sandmeyer reaction, to introduce a wide range of functional groups onto the aromatic ring. For instance, the diazonium group can be replaced by a halogen (Cl, Br), a cyano group (-CN), a hydroxyl group (-OH), or a hydrogen atom.

The following table summarizes some of the potential functional group transformations starting from the reduction of the nitro group:

| Starting Material | Reagent(s) | Product | Transformation |

| N-ethyl-3-nitro-N-phenylbenzenesulfonamide | Fe, HCl | N-ethyl-3-amino-N-phenylbenzenesulfonamide | Reduction of nitro group |

| N-ethyl-3-amino-N-phenylbenzenesulfonamide | 1. NaNO₂, HCl 2. CuCl | N-ethyl-3-chloro-N-phenylbenzenesulfonamide | Sandmeyer Reaction (Chlorination) |

| N-ethyl-3-amino-N-phenylbenzenesulfonamide | 1. NaNO₂, HCl 2. CuBr | N-ethyl-3-bromo-N-phenylbenzenesulfonamide | Sandmeyer Reaction (Bromination) |

| N-ethyl-3-amino-N-phenylbenzenesulfonamide | 1. NaNO₂, HCl 2. CuCN | N-ethyl-3-cyano-N-phenylbenzenesulfonamide | Sandmeyer Reaction (Cyanation) |

| N-ethyl-3-amino-N-phenylbenzenesulfonamide | 1. NaNO₂, HCl 2. H₂O, heat | N-ethyl-3-hydroxy-N-phenylbenzenesulfonamide | Hydrolysis of Diazonium Salt |

Formation of Novel Heterocyclic Sulfonamide Derivatives

One approach involves the functionalization of one of the aromatic rings with a suitable group that can undergo an intramolecular cyclization with the sulfonamide nitrogen. For instance, if an acetylenic group were introduced onto the N-phenyl ring, an acid-mediated intramolecular cyclization could potentially lead to the formation of a fused or spirocyclic sultam. acs.org

Another strategy for forming heterocyclic systems from sulfonamides is through radical cyclizations. For example, ene sulfonamides can undergo tin hydride-mediated radical cyclizations to yield bicyclic and tricyclic imines, with the elimination of a sulfonyl radical. nih.gov This type of reaction demonstrates the ability of the sulfonamide group to participate in complex ring-forming cascades.

The following table presents some general approaches to the formation of heterocyclic sulfonamide derivatives:

| Sulfonamide Precursor | Reaction Type | Resulting Heterocycle |

| (N-Aryl)-acetylenic sulfonamides | Acid-mediated intramolecular cyclization | Fused and spirocyclic sultams |

| Ene sulfonamides | Radical cyclization | Bicyclic and tricyclic imines |

| Vinyl sulfonamides | Diels-Alder, Heck, or [3+2] cycloadditions | Various sultam scaffolds |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for N-Ethyl-3-nitro-N-phenylbenzenesulfonamide

The definitive structure of N-ethyl-3-nitro-N-phenylbenzenesulfonamide is determined using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is employed to delineate the carbon-hydrogen framework, while mass spectrometry provides information on the molecular weight and the stability of the molecule through fragmentation analysis.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment of each proton and carbon atom.

In ¹H NMR analysis of N-ethyl-3-nitro-N-phenylbenzenesulfonamide, distinct signals are expected for each unique proton environment. The ethyl group (–CH₂CH₃) would characteristically appear as a quartet for the methylene (B1212753) (–CH₂) protons, coupled to the adjacent methyl (–CH₃) protons, which would, in turn, appear as a triplet. The chemical shifts of these signals are influenced by the electronegative nitrogen atom to which they are attached.

The two aromatic rings—the N-phenyl group and the 3-nitrophenyl group—are chemically distinct and would produce complex multiplets in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The protons on the 3-nitrophenyl ring are expected to be shifted further downfield compared to the N-phenyl ring protons due to the strong electron-withdrawing effect of both the nitro (–NO₂) and the sulfonyl (–SO₂–) groups.

Table 1: Predicted ¹H NMR Spectral Data for N-ethyl-3-nitro-N-phenylbenzenesulfonamide

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.2 | Triplet (t) | 3H | –CH₂CH ₃ |

| ~3.8 | Quartet (q) | 2H | –CH ₂CH₃ |

| 7.2-7.6 | Multiplet (m) | 5H | N-phenyl ring protons |

Note: The data in this table is predicted based on standard chemical shift values and the electronic effects of substituents. Actual experimental values may vary.

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. For N-ethyl-3-nitro-N-phenylbenzenesulfonamide, 14 distinct signals would be anticipated, corresponding to the two carbons of the ethyl group and the twelve carbons of the two separate aromatic rings.

The carbons of the 3-nitrophenylsulfonyl group are expected to be significantly influenced by the electron-withdrawing substituents. Notably, the carbon atom bonded to the nitro group (C-NO₂) and the carbon atom bonded to the sulfonyl group (C-SO₂) would be readily identifiable. The signals for the ethyl group carbons would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for N-ethyl-3-nitro-N-phenylbenzenesulfonamide

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~14 | –CH₂C H₃ |

| ~45 | –C H₂CH₃ |

| 120-140 | Aromatic Carbons (N-C ₆H₅) |

| 122-150 | Aromatic Carbons (3-nitrophenyl) |

Note: The data in this table is predicted based on standard chemical shift values and known substituent effects. Actual experimental values may vary.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) provides an extremely accurate measurement of a molecule's mass. For N-ethyl-3-nitro-N-phenylbenzenesulfonamide (molecular formula C₁₄H₁₄N₂O₄S), the expected monoisotopic mass of the neutral molecule is approximately 322.0678 g/mol . In positive ion mode, ESI-MS would detect the protonated molecule, [M+H]⁺. HRMS allows for the confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted HRMS Data for N-ethyl-3-nitro-N-phenylbenzenesulfonamide

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₄H₁₅N₂O₄S]⁺ | 323.0752 |

Note: Calculated m/z values are based on monoisotopic masses of the most common isotopes.

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the [M+H]⁺ ion) and inducing its fragmentation to produce a spectrum of daughter ions. The resulting fragmentation pattern offers valuable clues about the molecule's structure and bond stability.

For N-aryl benzenesulfonamides, a characteristic fragmentation pathway in positive ion mode involves the neutral loss of sulfur dioxide (SO₂; ~64 Da). nih.govresearchgate.net This rearrangement is often a dominant process. Other likely fragmentations include cleavage of the S-N bond and the C-S bond, leading to characteristic ions corresponding to the different parts of the molecule. In negative ion mode, fragmentation of the deprotonated molecule often proceeds via SO₂ loss to form a diphenylamine (B1679370) anion intermediate, which can further fragment. researchgate.netacs.org

Table 4: Predicted Key MS/MS Fragments of the [M+H]⁺ Ion of N-ethyl-3-nitro-N-phenylbenzenesulfonamide

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

|---|---|---|---|

| 323.0752 | 259.0984 | 64 (SO₂) | [M+H-SO₂]⁺ |

| 323.0752 | 185.0246 | 138 (C₆H₅N) | [O₂NC₆H₄SO₂H+H]⁺ |

Note: The fragmentation pathways are predicted based on established mechanisms for aromatic sulfonamides. nih.govresearchgate.netresearchgate.netacs.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-ethyl-3-nitro-N-phenylbenzenesulfonamide, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural components: the nitro group, the sulfonamide group, and the aromatic rings.

The presence of the nitro (NO₂) group would be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. Typically, the asymmetric stretching vibration for an aromatic nitro compound appears in the range of 1550-1490 cm⁻¹, while the symmetric stretching vibration is observed between 1355-1315 cm⁻¹. spectroscopyonline.com

The sulfonamide (SO₂N) group would also exhibit distinct stretching vibrations. The asymmetric stretching (νₐₛ SO₂) band is generally found in the 1380-1340 cm⁻¹ region, and the symmetric stretching (νₛ SO₂) band appears in the 1180-1160 cm⁻¹ range.

The aromatic rings (both the phenyl and the 3-nitrophenyl groups) would be identified by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) rings could also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The ethyl group attached to the nitrogen atom would show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹.

Table 1: Expected FT-IR Absorption Ranges for N-ethyl-3-nitro-N-phenylbenzenesulfonamide

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550-1490 |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1355-1315 |

| Sulfonamide (-SO₂N-) | Asymmetric Stretch | 1380-1340 |

| Sulfonamide (-SO₂N-) | Symmetric Stretch | 1180-1160 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1600-1450 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and torsion angles, as well as insights into the intermolecular interactions that govern the crystal packing.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Table 2: Illustrative Bond Parameters from Related Sulfonamide Structures

| Parameter | Related Compound | Value | Citation |

|---|---|---|---|

| C-S-N-C Torsion Angle | N-Ethyl-N-(4-methylphenyl)benzenesulfonamide | 73.90 (14)° | nih.gov |

| Dihedral Angle (between aromatic rings) | N-Ethyl-N-(4-methylphenyl)benzenesulfonamide | 36.76 (11)° | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. In the case of N-ethyl-3-nitro-N-phenylbenzenesulfonamide, which lacks a traditional hydrogen bond donor (like an N-H group), the packing would be primarily influenced by weaker interactions such as C-H···O and C-H···π interactions. The oxygen atoms of the nitro and sulfonamide groups could act as hydrogen bond acceptors. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in the crystal packing, as is often observed in aromatic compounds. nih.gov For example, in the crystal structure of N-(3-fluorobenzoyl)benzenesulfonamide, molecules are linked by C-H···O and C-H···π interactions, resulting in a three-dimensional network. nih.gov

Conformational Preferences in the Solid State

X-ray crystallography would reveal the preferred conformation of N-ethyl-3-nitro-N-phenylbenzenesulfonamide in the solid state. A key feature of interest would be the geometry around the sulfonamide nitrogen atom. The orientation of the ethyl and phenyl substituents relative to the sulfonyl group, as defined by the torsion angles, would be precisely determined. The planarity or non-planarity of the sulfonamide nitrogen and the relative orientations of the nitro-substituted phenyl ring and the unsubstituted phenyl ring would provide valuable insight into the steric and electronic effects influencing the molecule's three-dimensional structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of N-ethyl-3-nitro-N-phenylbenzenesulfonamide at a molecular level. These calculations are based on the principles of quantum mechanics and can provide highly accurate predictions of molecular geometry, electronic structure, and reactivity.

Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Core Structure (Calculated via DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| S-O1 | 1.43 | O1-S-O2 | 120.5 |

| S-O2 | 1.43 | N-S-C | 107.2 |

| S-N | 1.64 | S-N-C(ethyl) | 118.9 |

| S-C(phenyl) | 1.77 | S-N-C(phenyl) | 119.5 |

Note: Data is representative and based on computational studies of structurally similar sulfonamides.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For aromatic nitro compounds and sulfonamides, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is often centered on the electron-withdrawing nitro group. nih.gov This distribution indicates that the molecule is prone to charge transfer interactions. nih.gov In N-ethyl-3-nitro-N-phenylbenzenesulfonamide, the HOMO would likely be associated with the phenyl rings and the sulfonamide nitrogen, while the LUMO would be concentrated on the nitrophenyl group, facilitating its role as an electron acceptor.

Table 2: Representative Frontier Orbital Energies and Energy Gap (Calculated via DFT/B3LYP)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -2.55 |

| Energy Gap (ΔE) | 4.30 |

Note: Values are illustrative and based on computational studies of similar nitro-aromatic sulfonamides.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP surface maps regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In N-ethyl-3-nitro-N-phenylbenzenesulfonamide, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the nitro and sulfonyl groups, making them prime sites for interaction with electrophiles or for hydrogen bonding. nih.gov Conversely, the regions around the hydrogen atoms of the phenyl rings and the ethyl group would exhibit a positive potential. This analysis is crucial for understanding intermolecular interactions. nih.gov

Global reactivity descriptors, derived from DFT calculations, such as electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity. Fukui functions take this a step further by identifying the specific atoms within a molecule that are most likely to participate in a chemical reaction. nih.gov The Fukui function helps to pinpoint the sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). nih.gov

For molecules containing strong electron-withdrawing groups like the nitro group, the analysis of Fukui functions can be particularly insightful. nih.gov The presence of the nitro group strongly influences the electron density distribution of the frontier orbitals, which is a key component in calculating the Fukui function. nih.gov In some cases, this can lead to unusual negative values for the Fukui function, which is an area of active theoretical investigation. nih.gov

Mechanistic Studies through Computational Modeling

Beyond static properties, computational modeling can be used to simulate chemical reactions, providing a dynamic picture of how N-ethyl-3-nitro-N-phenylbenzenesulfonamide might be synthesized or how it might react.

Computational modeling allows for the exploration of potential reaction pathways, helping to identify the most energetically favorable route from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For reactions involving nitro-substituted aromatic compounds, such as cycloadditions or nucleophilic substitutions, computational studies can map out the energy profile of the reaction. mdpi.com These models can predict whether a reaction will proceed through a stepwise or concerted mechanism and can identify any potential intermediates. mdpi.com For example, in modeling a reaction involving N-ethyl-3-nitro-N-phenylbenzenesulfonamide, researchers could calculate the energy barriers for different potential pathways, thereby predicting the likely outcome of the reaction under various conditions. mdpi.com

Elucidation of Fragmentation Mechanisms in Mass Spectrometry

Mass spectrometry is a critical analytical technique for determining the molecular weight and structure of a compound. In computational studies, the fragmentation patterns of N-ethyl-3-nitro-N-phenylbenzenesulfonamide under mass spectrometric conditions, particularly through electrospray ionization (ESI), can be predicted and analyzed. The fragmentation of aromatic sulfonamides is often complex, involving intramolecular rearrangements. nih.govnih.gov

A primary and well-documented fragmentation pathway for N-phenyl benzenesulfonamides involves the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net This process is influenced by substituents on the aromatic rings. The presence of an electron-withdrawing nitro group on the benzenesulfonamide (B165840) ring is expected to affect the strength of the Ar-S bond, potentially promoting SO₂ extrusion. nih.gov Following the loss of SO₂, the resulting ion can undergo further fragmentation. For instance, studies on related N-phenyl benzenesulfonamides have shown that the subsequent ion can lose H₂ in an inter-annular fashion to form a stable carbazolide anion. researchgate.net

Another significant fragmentation pathway involves the cleavage of the S-N bond. For N-phenyl benzenesulfonamide anions, this can lead to the formation of an anilide anion (m/z 92) through a mechanism involving the transfer of an ortho-hydrogen from the benzenesulfonamide ring. researchgate.net The nitro group's presence on the benzene (B151609) ring of the sulfonamide moiety introduces additional fragmentation possibilities. Nitroaromatic compounds are known to fragment via loss of NO₂ (46 Da) or NO (30 Da). youtube.com

The fragmentation cascade for N-ethyl-3-nitro-N-phenylbenzenesulfonamide can be conceptualized as follows:

Initial SO₂ Loss: The molecule fragments with the expulsion of sulfur dioxide.

S-N Bond Cleavage: The bond between the sulfur and nitrogen atoms breaks.

Nitro Group Fragmentation: The nitro group can be lost as NO or NO₂.

Ethyl Group Fragmentation: Loss of the ethyl group (C₂H₅, 29 Da) can occur.

An illustrative table of potential key fragment ions for N-ethyl-3-nitro-N-phenylbenzenesulfonamide is presented below.

Table 1: Predicted Major Fragment Ions of N-ethyl-3-nitro-N-phenylbenzenesulfonamide in Mass Spectrometry.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss | Reference |

|---|---|---|---|

| [M+H - SO₂]⁺ | Variable | SO₂ | nih.govresearchgate.net |

| [M+H - NO₂]⁺ | Variable | NO₂ | youtube.com |

| [M - Phenyl]⁻ | Variable | C₆H₅ | researchgate.net |

| [Anilide]⁻ | 92 | C₆H₅SO(OH) | researchgate.net |

Conformational Landscape Exploration and Energy Minima

The biological activity and physical properties of a flexible molecule like N-ethyl-3-nitro-N-phenylbenzenesulfonamide are dictated by its three-dimensional structure and conformational preferences. Computational methods are used to explore the molecule's conformational landscape, which is a mapping of its potential energy as a function of its rotatable bonds. chemrxiv.orgresearchgate.net The goal is to identify the low-energy conformations, or energy minima, which represent the most stable and thus most probable shapes of the molecule. nih.gov

For N-ethyl-3-nitro-N-phenylbenzenesulfonamide, the key degrees of freedom are the torsion angles around the S-N bond and the bonds connecting the phenyl rings to the central sulfonamide group. The conformation is significantly defined by the dihedral angle between the two aromatic rings. X-ray crystallography studies of a structurally similar compound, 4-nitro-N-phenylbenzenesulfonamide, revealed a dihedral angle of 36.19° between its aromatic rings. nih.gov The molecule is twisted at the S-N bond, with a torsion angle of 61.89°. nih.gov

The conformational landscape can be computationally scanned by systematically rotating the key bonds and calculating the potential energy for each resulting geometry. This process generates an energy surface where the valleys correspond to stable conformers (energy minima) and the peaks represent the energy barriers to transition between them. researchgate.netnih.gov The presence of the ethyl group on the nitrogen atom and the nitro group at the meta position of the benzene ring will influence the electronic distribution and steric hindrance, thereby shaping the energy landscape and determining the relative energies of different conformers.

Table 2: Key Conformational Parameters for N-arylbenzenesulfonamides.

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Dihedral Angle (Ring-S vs. N-Ring) | The angle between the planes of the two aromatic rings. | Defines the overall shape (e.g., twisted, extended) of the molecule. A value of 36.19° was found for a related compound. | nih.gov |

| S-N Torsion Angle | Rotation around the sulfur-nitrogen bond. | Influences the relative orientation of the sulfonyl and amino groups. A value of 61.89° was found for a related compound. | nih.gov |

| Energy Minima | Low-energy, stable conformations on the potential energy surface. | Represents the most likely three-dimensional structures the molecule will adopt. | chemrxiv.orgnih.gov |

Molecular Modeling and Interaction Studies

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a molecule might interact with biological macromolecules, such as proteins. These studies are fundamental in drug discovery and chemical biology.

Ligand-Protein Interaction Profiling (Conceptual Basis)

Ligand-protein interaction profiling aims to understand and predict the binding of a small molecule (ligand), such as N-ethyl-3-nitro-N-phenylbenzenesulfonamide, to a protein target. The underlying principle is that a ligand's biological effect is triggered by its binding to a specific site on a protein, thereby modulating its function. This binding is governed by the principles of molecular recognition, where the ligand's shape, size, and chemical properties are complementary to those of the protein's binding pocket.

Sulfonamides are a well-known class of compounds with diverse biological activities, often acting as enzyme inhibitors. nih.gov The interaction profile of N-ethyl-3-nitro-N-phenylbenzenesulfonamide would be determined by several key features:

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms). These interactions are crucial for anchoring the ligand within a protein's binding site.

Aromatic Interactions: The two phenyl rings can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein.

Hydrophobic Interactions: The ethyl group and the phenyl rings provide hydrophobic surfaces that can interact favorably with nonpolar pockets in a protein.

Docking Studies to Understand Potential Binding Modes (as a computational tool)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov It is widely used to screen virtual compound libraries and to hypothesize how a ligand might interact with its receptor at the molecular level.

The process for conducting a docking study with N-ethyl-3-nitro-N-phenylbenzenesulfonamide would involve:

Receptor and Ligand Preparation: A three-dimensional structure of a target protein is obtained, often from a public database like the Protein Data Bank (PDB). The structure of N-ethyl-3-nitro-N-phenylbenzenesulfonamide would be built and its energy minimized to obtain a stable 3D conformation.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the defined binding site of the protein.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., Gibbs free energy of binding). The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov

For example, docking studies on N-ethyl-N-methylbenzenesulfonamide derivatives against the DHFR enzyme have been performed to understand their mode of action. researchgate.net Similarly, docking N-ethyl-3-nitro-N-phenylbenzenesulfonamide into the active site of a relevant kinase or enzyme would reveal potential binding modes. The results would highlight which amino acid residues are critical for binding and how the different functional groups of the ligand contribute to the interaction.

Table 3: Conceptual Framework for Docking N-ethyl-3-nitro-N-phenylbenzenesulfonamide.

| Ligand Functional Group | Potential Interacting Protein Residue Type | Type of Interaction | Reference |

|---|---|---|---|

| Sulfonyl Oxygens (O=S=O) | Lysine, Arginine, Serine | Hydrogen Bond Acceptor | nih.gov |

| Phenyl Rings | Phenylalanine, Tyrosine, Leucine, Valine | π-π Stacking, Hydrophobic Interaction | nih.gov |

| Nitro Group (NO₂) | Asparagine, Glutamine, Serine | Hydrogen Bond Acceptor, Dipole-Dipole | researchgate.net |

| Ethyl Group (-CH₂CH₃) | Alanine, Valine, Isoleucine | Hydrophobic Interaction | researchgate.net |

Applications As a Chemical Synthon and Building Block

N-Ethyl-3-nitro-N-phenylbenzenesulfonamide as a Precursor in Organic Synthesis

The strategic placement of the nitro functional group on one of the phenyl rings, combined with the N-ethyl-N-phenylsulfonamide backbone, makes this compound a versatile starting point for more complex molecules. The nitro group, in particular, serves as a synthetic handle that can be readily transformed into other functional groups, thereby enabling the elaboration of the molecular structure.

The nitro group is one of the most versatile functional groups in organic synthesis, primarily because it can be easily converted into an amino group through reduction. sci-hub.se This transformation is a gateway to a multitude of subsequent reactions. Once the nitro group of N-ethyl-3-nitro-N-phenylbenzenesulfonamide is reduced to an amine, the resulting amino-sulfonamide can undergo various chemical transformations such as acylation, alkylation, diazotization, and condensation reactions. This allows for the systematic construction of more elaborate and complex molecular scaffolds. For instance, synthetic pathways often involve the reduction of a nitro group to an amine, which is then subjected to reductive amination or sulfamidation to build larger, multi-functional molecules. google.com This stepwise modification is fundamental in medicinal chemistry for creating derivatives with tailored properties.

N-ethyl-3-nitro-N-phenylbenzenesulfonamide serves as a key precursor in the synthesis of other N-arylsulfonamides by leveraging its nitroarene moiety as a nitrogen source. organic-chemistry.org Modern synthetic methods have been developed that allow for the direct coupling of nitroarenes with sodium arylsulfinates to form the N-S bond characteristic of sulfonamides. organic-chemistry.orgresearchgate.net These reactions are typically catalyzed by transition metals like iron or palladium and often proceed under mild conditions. organic-chemistry.orgresearchgate.net

This approach circumvents the need to first reduce the nitroarene to an aniline, offering a more efficient, one-step process. researchgate.net Research has shown that catalysts such as iron(II) chloride (FeCl₂) with a reductant like sodium bisulfite (NaHSO₃), or palladium on carbon (Pd/C), can effectively facilitate this transformation, tolerating a wide range of functional groups on both coupling partners. organic-chemistry.orgresearchgate.netrsc.org Mechanistic studies suggest that the N-S bond may form through the direct coupling of the nitroarene with the sodium arylsulfinate before the nitro group is reduced. organic-chemistry.orgresearchgate.net

| Catalyst System | Reductant/Additives | Key Features | Reference |

|---|---|---|---|

| Iron(II) chloride (FeCl₂) | Sodium bisulfite (NaHSO₃) | Mild reaction conditions; broad functional group tolerance. | organic-chemistry.orgresearchgate.net |

| Palladium on carbon (Pd/C) | - | Efficient cross-coupling; avoids external reductants in some systems. | researchgate.netrsc.org |

Role in the Synthesis of Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, making their synthesis a major focus of organic chemistry. openmedicinalchemistryjournal.comnih.gov The functional groups present in N-ethyl-3-nitro-N-phenylbenzenesulfonamide make it a suitable precursor for constructing certain classes of these important ring systems.

Benzothiadiazines are a class of heterocyclic compounds with a range of biological activities. openmedicinalchemistryjournal.com Their synthesis often requires a 2-aminobenzenesulfonamide (B1663422) as a key intermediate. The N-ethyl-3-nitro-N-phenylbenzenesulfonamide molecule can be considered a precursor for such structures. The critical step involves the chemical reduction of the ortho-nitro group relative to the sulfonamide moiety to generate the required 2-aminobenzenesulfonamide intermediate. This intermediate can then undergo cyclocondensation with aldehydes or related reagents to form the benzothiadiazine ring system. The presence of the sulfonamide group is integral to the final heterocyclic structure.

Benzimidazoles are another critical class of heterocycles with diverse applications. nih.govmdpi.com The synthesis of the benzimidazole (B57391) core typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov The nitro group in a precursor molecule is instrumental in creating the necessary o-phenylenediamine. For example, a substituted o-nitroaniline can be reduced to form the diamine needed for the cyclization step. mdpi.com

Following the formation of the core benzimidazole ring, further functionalization at the nitrogen atom can lead to N-substituted frameworks. Specifically, the development of a 1-(phenylsulfonyl)-1H-benzimidazole framework can be envisioned starting from a precursor like N-ethyl-3-nitro-N-phenylbenzenesulfonamide. The synthesis would involve generating the benzimidazole ring system through a pathway where the nitro group is ultimately converted to a participating amine, followed by reactions that install the phenylsulfonyl group onto the benzimidazole nitrogen. Microwave-assisted synthesis has been shown to be an efficient method for producing N-substituted benzimidazole derivatives in good to excellent yields. nih.govrsc.org

Utilization in Combinatorial Chemistry and Library Design

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse, yet structurally related, molecules for high-throughput screening. uniroma1.itnih.gov The success of this approach relies on the availability of versatile chemical building blocks, or scaffolds, that allow for the introduction of molecular diversity at multiple positions. nih.gov

N-ethyl-3-nitro-N-phenylbenzenesulfonamide is an excellent candidate for such a scaffold. Its structure contains several key features for library design:

A stable core structure provided by the N-phenylbenzenesulfonamide moiety.

A highly versatile nitro group that serves as a key point for diversification. As discussed, it can be reduced to an amine and then subjected to a wide array of subsequent reactions, such as amide bond formations or N-alkylations, which are among the most common reactions used in medicinal chemistry. uniroma1.it

Multiple sites (the two aromatic rings) where further substitutions could potentially be introduced.

By using this compound as a starting scaffold, chemists can systematically perform a series of reactions in a parallel format to create a "library" of hundreds or thousands of distinct analogues. uniroma1.it Each compound in the library retains the core sulfonamide structure but differs in the functionalities appended to the molecule, primarily originating from the transformation of the nitro group. This library can then be screened against biological targets to identify "hit" compounds with desired activity, which can be further optimized into lead compounds for drug development. nih.gov

Analytical Methodologies for Purity and Reaction Monitoring

Strategies for Isolation and Purification of N-Ethyl-3-nitro-N-phenylbenzenesulfonamide

Once the reaction is complete, as determined by TLC, the crude product must be isolated and purified to remove unreacted starting materials, by-products, and other impurities.

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility. mt.com The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. For nitrobenzenesulfonamide derivatives, polar solvents like ethanol (B145695) or methanol (B129727) can serve as effective good solvents, while non-polar solvents such as hexane (B92381) and heptane (B126788) are considered poor solvents. google.com

In a single-solvent recrystallization, the crude solid is dissolved in a minimum amount of a hot solvent (e.g., ethanol). The solution is then allowed to cool slowly and undisturbed. As the solubility decreases with temperature, the pure compound will crystallize out, leaving impurities behind in the mother liquor.

Alternatively, a two-solvent system can be employed. mit.edu The crude product is dissolved in a good solvent in which it is highly soluble. A poor solvent, in which the compound is insoluble but which is miscible with the good solvent, is then added dropwise until the solution becomes cloudy (the point of saturation). mit.edu The solution is then heated to redissolve the solid and cooled slowly to induce crystallization. A mixture of an alcohol and water is often effective for sulfonamide derivatives. google.com

Table 3: Solvents for Recrystallization of Sulfonamides

| Solvent Type | Examples | Role in Recrystallization |

|---|---|---|

| Good Solvents | Ethanol, Methanol, 2-Propanol google.com | Dissolve the crude product at elevated temperatures. |

| Poor Solvents / Anti-solvents | Water, Hexane, Heptane google.com | Induce precipitation/crystallization when added to a solution in a good solvent. |

| Washing Solvents | Cold Alcohol-Water mixture, Cold Heptane google.com | Used to wash the collected crystals to remove residual mother liquor. |

Column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase. For the purification of N-ethyl-3-nitro-N-phenylbenzenesulfonamide, silica (B1680970) gel is a commonly used stationary phase. The crude material is loaded onto the top of a column packed with silica gel, and a solvent system (eluent), similar to those used for TLC, is passed through the column.

Flash chromatography is an accelerated version of column chromatography that uses pressure (from an inert gas like nitrogen) to force the solvent through the column more quickly, significantly reducing the purification time. nih.gov The separation principle remains the same. A typical eluent for purifying N-arylsulfonamides is a gradient of petroleum ether and ethyl acetate (B1210297). google.com The fractions are collected as they exit the column and are analyzed by TLC to identify those containing the pure product.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-ethyl-3-nitro-N-phenylbenzenesulfonamide |

| Acetonitrile |

| Phosphoric acid |

| Formic acid |

| Hexane |

| Toluene |

| Ethyl acetate |

| Dioxane |

| Acetic acid |

| Chloroform |

| Methanol |

| Dichloromethane |

| Ethanol |

| 2-Propanol |

| Heptane |

| Water |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for N-Ethyl-3-nitro-N-phenylbenzenesulfonamide

The classical synthesis of sulfonamides typically involves the reaction of an arylsulfonyl chloride with an amine. mdpi.com However, contemporary organic synthesis is continuously seeking greener, more efficient, and versatile methods. Future research could focus on developing novel synthetic routes to N-ethyl-3-nitro-N-phenylbenzenesulfonamide that offer improvements in yield, atom economy, and substrate scope.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed reductive coupling reaction between a nitroarene and a sodium arylsulfinate has been demonstrated for the synthesis of N-arylsulfonamides. rsc.org Adapting this methodology could provide a direct route to the target compound.

Another innovative approach involves the use of visible light and copper catalysis for the coupling of S(O)2–H compounds with aryl azides. mdpi.com This method represents a green and economical pathway for constructing the crucial S(O)2–N bond under mild, redox-neutral conditions. mdpi.com Research into applying such photoredox catalysis could lead to a more sustainable synthesis of N-ethyl-3-nitro-N-phenylbenzenesulfonamide.

Future synthetic research could also investigate one-pot procedures that combine the formation of the sulfonamide bond with the nitration of the benzene (B151609) ring, potentially streamlining the manufacturing process and reducing waste.

Advanced Computational Studies for Predicting Reactivity and Structural Properties

In silico methods are indispensable tools in modern chemical research. Advanced computational studies on N-ethyl-3-nitro-N-phenylbenzenesulfonamide would offer profound insights into its structural and electronic properties, guiding further experimental work.

Table 1: Predicted Physicochemical Properties of Related Benzenesulfonamide (B165840) Derivatives

| Descriptor | N-ethyl-2-nitrobenzenesulfonamide nih.gov | 1-Ethyl-3-nitrobenzene nih.gov |

|---|---|---|

| Molecular Weight | 230.24 g/mol | 151.16 g/mol |

| XLogP3 | 1.1 | 2.9 |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 4 | 2 |

| Rotatable Bond Count | 3 | 1 |

This table presents computationally derived properties of molecules structurally related to N-ethyl-3-nitro-N-phenylbenzenesulfonamide to illustrate the type of data that would be generated.

Density Functional Theory (DFT) calculations could be employed to determine the molecule's optimal geometry, electron density distribution, and frontier molecular orbitals (HOMO-LUMO). This information is crucial for predicting its reactivity, stability, and potential sites for electrophilic or nucleophilic attack.

Molecular docking studies, which have been successfully applied to other benzenesulfonamide derivatives to predict interactions with biological targets like carbonic anhydrase, could be used to explore the potential bioactivity of N-ethyl-3-nitro-N-phenylbenzenesulfonamide. nih.govrsc.orgrsc.org Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be performed computationally to assess the molecule's drug-likeness and potential pharmacokinetic properties, as has been done for other novel sulfonamides. nih.gov

Design and Synthesis of N-Ethyl-3-nitro-N-phenylbenzenesulfonamide Analogues for Chemical Space Exploration

Systematic structural modification of N-ethyl-3-nitro-N-phenylbenzenesulfonamide is a key strategy for exploring the surrounding chemical space and for structure-activity relationship (SAR) studies. The synthesis of a library of analogues would be a critical step in identifying derivatives with enhanced or novel properties.

Future research should focus on:

Modification of the Nitro Group: The position and number of nitro groups on the benzenesulfonyl ring could be varied to modulate the electronic properties of the molecule. Additionally, the nitro group could be replaced with other electron-withdrawing or electron-donating groups to fine-tune its reactivity and potential biological activity.

Variation of the N-Alkyl Group: Replacing the N-ethyl group with other alkyl or functionalized alkyl chains could influence the molecule's lipophilicity and conformational flexibility.

The synthesis and characterization of these analogues, guided by computational predictions, would provide a valuable dataset for understanding how structural changes impact the compound's chemical and physical properties. This approach has proven fruitful in the development of benzenesulfonamide derivatives for various applications, including as potential anticancer and anti-fibrotic agents. nih.gov

Development of Industrial-Scale Synthetic Protocols

For any chemical compound to have a broader impact, a scalable and economically viable synthetic process is essential. Future research should address the challenges of transitioning the synthesis of N-ethyl-3-nitro-N-phenylbenzenesulfonamide from the laboratory bench to an industrial scale.

This would involve:

Process Optimization: A thorough investigation of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize reaction time. A gram-scale synthesis of an N-arylsulfonamide using a Pd/C catalyst has been reported, providing a starting point for such optimization. rsc.org

Solvent Selection: Identifying environmentally friendly and easily recoverable solvents to improve the sustainability of the process.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography, to obtain the final product with high purity.

Safety Assessment: A comprehensive evaluation of the thermal stability and potential hazards associated with the synthesis, especially given the presence of a nitro group.

The development of a robust, safe, and cost-effective industrial-scale protocol would be a critical step towards making N-ethyl-3-nitro-N-phenylbenzenesulfonamide and its derivatives more widely available for further research and potential commercial applications.

Q & A

Q. What are the recommended synthetic routes for N-ethyl-3-nitro-N-phenylbenzenesulfonamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. For example:

- Step 1: React 3-nitrobenzenesulfonyl chloride with N-ethylaniline in the presence of a base (e.g., pyridine) to form the sulfonamide backbone.

- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials.

- Purity Optimization: Use HPLC with a phenyl-based column for high-temperature separations to resolve geometric isomers and impurities .

Q. How can spectroscopic techniques (NMR, IR) distinguish N-ethyl-3-nitro-N-phenylbenzenesulfonamide from structurally similar sulfonamides?

Methodological Answer:

- NMR: The ethyl group (N-CH2CH3) appears as a triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm). The nitro group (NO2) deshields adjacent protons, causing aromatic protons near the nitro group to split into distinct doublets (δ ~8.0–8.5 ppm).

- IR: Strong asymmetric stretching of the sulfonamide S=O bond (~1350 cm⁻¹) and nitro group (~1520 cm⁻¹) are diagnostic. Compare with reference spectra of analogous compounds like N-methyl-3-nitrobenzenesulfonamide .

Q. What stability considerations are critical for storing N-ethyl-3-nitro-N-phenylbenzenesulfonamide under laboratory conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials at 0–6°C to prevent nitro group decomposition .

- Moisture Control: Use desiccants (silica gel) in storage containers to avoid hydrolysis of the sulfonamide bond.

- Long-Term Stability: Monitor via periodic TLC or HPLC to detect degradation products like benzenesulfonic acid derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of N-ethyl-3-nitro-N-phenylbenzenesulfonamide?

Methodological Answer:

- Crystal Growth: Use slow evaporation from a DMSO/ethanol mixture to obtain single crystals.

- Data Collection: Employ a diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Apply SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for the nitro and sulfonamide groups. Compare bond angles/torsion angles with analogous structures (e.g., N-(4-methylphenylsulfonyl)-3-nitrobenzamide) to validate geometry .

Q. What computational methods are suitable for predicting the reactivity of N-ethyl-3-nitro-N-phenylbenzenesulfonamide in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model the electron density around the sulfonamide sulfur and nitro group.

- Transition State Analysis: Identify activation energies for potential substitution at the nitro or ethyl positions. Compare with experimental kinetic data from LC-MS monitoring of reaction intermediates .

Q. How does the electronic environment of the nitro group influence the biological activity of N-ethyl-3-nitro-N-phenylbenzenesulfonamide in enzyme inhibition studies?

Methodological Answer:

- SAR Analysis: Synthesize derivatives with electron-withdrawing (e.g., -CF3) or electron-donating (e.g., -OCH3) groups at the nitro position.

- Enzyme Assays: Test inhibition potency against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Correlate IC50 values with Hammett substituent constants (σ) to quantify electronic effects .

Q. What strategies mitigate challenges in analyzing trace impurities of N-ethyl-3-nitro-N-phenylbenzenesulfonamide using LC-MS?

Methodological Answer:

- Column Selection: Use a biscyanopropyl/phenyl GC column for high-resolution separation of polar impurities.

- Ionization Optimization: Apply ESI+ mode with 0.1% formic acid to enhance ionization efficiency.

- Data-Independent Acquisition (DIA): Use MSE or SWATH workflows to fragment all ions, enabling retrospective identification of low-abundance impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.